LBG30300

mGlu2 agonist functional selectivity receptor pharmacology

LBG30300 delivers unmatched picomolar potency (EC50 0.6 nM) and >620-fold selectivity for mGlu2 over mGlu3, eliminating off-target confounding seen with broader agonists. Blood-brain barrier permeable, it simplifies in vivo CNS studies without prodrugs. The unique Tyr144-flipping binding mode makes it a superior structural template. Request a quote for this essential tool compound.

Molecular Formula C8H11NO6
Molecular Weight 217.18 g/mol
Cat. No. B12372411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLBG30300
Molecular FormulaC8H11NO6
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC(C1C(C1C(=O)O)C(C(=O)O)N)C(=O)O
InChIInChI=1S/C8H11NO6/c9-6(8(14)15)4-2(1-3(10)11)5(4)7(12)13/h2,4-6H,1,9H2,(H,10,11)(H,12,13)(H,14,15)/t2-,4-,5-,6-/m0/s1
InChIKeyPQFJICGWSAKMIG-RARCZQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (1S,2S,3S)-2-((S)-Amino-carboxy-methyl)-3-carboxymethyl-cyclopropanecarboxylic acid (LBG30300): A Conformationally Restricted Glutamate Analog


(1S,2S,3S)-2-((S)-Amino-carboxy-methyl)-3-carboxymethyl-cyclopropanecarboxylic acid, also known as LBG30300, is a densely functionalized, conformationally restricted analogue of the neurotransmitter glutamate [1]. It is characterized by its stereocontrolled synthesis from a commercially available optically active epoxide, resulting in a highly pure compound for research applications [1]. Its primary biological activity is as a subtype-selective agonist for the metabotropic glutamate receptor 2 (mGlu2), a key modulator of excitatory neurotransmission in the central nervous system (CNS) [1].

The Risks of Interchanging (1S,2S,3S)-2-((S)-Amino-carboxy-methyl)-3-carboxymethyl-cyclopropanecarboxylic acid with Generic mGlu2/3 Agonists


While several mGlu2/3 receptor agonists exist, simple substitution with a generic compound can significantly compromise experimental outcomes. The target compound, LBG30300, exhibits a unique profile of picomolar potency and exceptional selectivity for the mGlu2 subtype over mGlu3 and other mGlu receptors, a level of discrimination not achieved by broader spectrum group II agonists like LY354740 or LY379268 [1]. Using a less selective alternative introduces confounding activity at other receptor subtypes, thereby obscuring the specific role of mGlu2 in neurobiological models and invalidating target-specific studies [1].

Quantitative Evidence for (1S,2S,3S)-2-((S)-Amino-carboxy-methyl)-3-carboxymethyl-cyclopropanecarboxylic acid vs. Close Analogs


Picomolar mGlu2 Potency Distinguishes LBG30300 from Standard Group II Agonists

LBG30300 is a picomolar agonist at the mGlu2 receptor. Its EC50 of 0.6 nM represents a significant increase in potency compared to established research tools LY354740 and LY379268 [1] [2].

mGlu2 agonist functional selectivity receptor pharmacology

Unprecedented Subtype Selectivity for mGlu2 Over mGlu3 by LBG30300

LBG30300 demonstrates exceptional selectivity for the mGlu2 receptor over the closely related mGlu3 subtype. This contrasts sharply with other potent group II agonists like LY354740 and LY379268, which also potently activate mGlu3 [1] [2] [3].

receptor selectivity mGlu3 subtype discrimination

In Vivo CNS Exposure of LBG30300 Confirmed via Bioavailability Studies

LBG30300 is capable of crossing the blood-brain barrier (BBB), a critical attribute for a CNS-active compound. Its CNS exposure has been directly confirmed by bioavailability studies in mice following intravenous administration [1].

brain penetration in vivo pharmacology CNS drug discovery

Structural Basis for mGlu2 Selectivity: A Unique Binding Mode

An in silico docking study revealed a unique binding mode for LBG30300 within the mGlu2 orthosteric pocket that explains its high selectivity [1]. The predicted pose involves a specific interaction with Arg271, which is enabled by the ligand-induced flipping of Tyr144. This interaction is hypothesized to be sterically hindered by Asp146 in the mGlu3 receptor, providing a molecular rationale for the observed subtype selectivity [1].

structural biology molecular pharmacology receptor activation mechanism

Validated Research Applications for (1S,2S,3S)-2-((S)-Amino-carboxy-methyl)-3-carboxymethyl-cyclopropanecarboxylic acid (LBG30300)


Isolating the Functional Role of mGlu2 in Native Tissues and In Vivo Models

LBG30300 is the optimal tool for experiments aiming to dissect the specific role of mGlu2 receptors in complex biological systems where mGlu3 is also expressed. The >620-fold selectivity window over mGlu3 (versus 1.7-fold for LY379268) ensures that observed physiological or behavioral responses can be attributed with high confidence to mGlu2 activation, not a mixed mGlu2/3 effect [1]. This is crucial for target validation studies in neuroscience and CNS drug discovery programs [1].

Low-Concentration In Vitro Screening to Minimize Off-Target Activity

The picomolar potency of LBG30300 (EC50 0.6 nM) allows for the use of extremely low concentrations in cell-based assays, which are orders of magnitude lower than those required for other mGlu2 agonists like LY354740 (EC50 5.1 nM) [1] [2]. This is a critical advantage in high-content screening campaigns or when using primary neurons, as it significantly reduces the risk of off-target or cytotoxic effects, leading to cleaner and more interpretable datasets [1].

Studying mGlu2-Mediated Central Nervous System (CNS) Effects Without Prodrug Complexity

For researchers conducting acute in vivo studies (e.g., via intravenous or intracerebroventricular administration), LBG30300 offers a direct path to achieving CNS exposure [1]. This contrasts with LY354740, which has low oral bioavailability and often requires the use of a prodrug (e.g., LY544344) to achieve effective brain concentrations in systemic studies [2]. The direct CNS penetration of the native LBG30300 molecule simplifies pharmacokinetic interpretation and eliminates variables associated with prodrug metabolism [1].

Structure-Activity Relationship (SAR) Studies and Rational Drug Design for mGlu2

The unique binding mode of LBG30300, involving a key salt bridge with Arg271 and a ligand-induced conformational change in Tyr144, provides a valuable template for rational drug design [1]. This structure-based hypothesis offers a clear framework for medicinal chemists aiming to further improve mGlu2 selectivity or develop novel mGlu2 PAMs or NAMs by leveraging these critical interactions within the orthosteric binding pocket [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for LBG30300

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.